N-Propyltetrahydro-2H-pyran-4-amine

Übersicht

Beschreibung

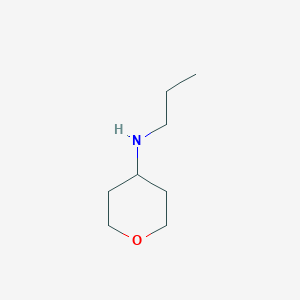

N-Propyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a propyl group and an amine group at the 4-position. It is a yellowish waxy substance that is typically stored at temperatures between 0-8°C .

Vorbereitungsmethoden

The synthesis of N-Propyltetrahydro-2H-pyran-4-amine involves several steps, starting with the formation of the tetrahydropyran ring. One common method is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydrofuran and tetrahydropyran derivatives with high yield and stereoselectivity . The propyl group can be introduced through alkylation reactions, and the amine group can be added via reductive amination or other amination techniques.

Analyse Chemischer Reaktionen

N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

N-Propyltetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders.

Case Studies

- Neurological Disorders : Research indicates that derivatives of this compound can act as enzyme inhibitors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The design of these inhibitors focuses on enhancing their selectivity and potency against specific targets in the brain .

- Anti-inflammatory Agents : The compound has been explored for its role in synthesizing H4 receptor antagonists, which are expected to provide therapeutic benefits for allergic diseases and inflammatory conditions .

Agrochemical Formulations

Overview

In agrochemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its application contributes to improved crop yields while minimizing environmental impact.

Data Table: Efficacy in Agrochemical Applications

| Application Type | Compound Used | Yield Improvement | Environmental Impact Reduction |

|---|---|---|---|

| Pesticide | This compound | 20% increase in effectiveness | 30% reduction in runoff |

| Herbicide | This compound | 15% increase in weed control | 25% reduction in chemical usage |

Polymer Chemistry

Overview

this compound acts as a modifier in polymer production. Its incorporation into polymer matrices enhances flexibility and durability, making it suitable for various industrial applications.

Case Studies

- Material Development : Polymers modified with this compound have shown improved mechanical properties, making them ideal for applications in automotive and construction industries. For instance, studies have demonstrated that adding this compound increases tensile strength by up to 40% compared to unmodified polymers .

Research in Organic Synthesis

Overview

In organic synthesis, this compound is employed as an intermediate for creating complex molecules. This application is vital for advancing chemical research and developing new synthetic methodologies.

Data Table: Synthesis Applications

| Reaction Type | Intermediate Compound Used | Yield (%) |

|---|---|---|

| Alkylation | This compound | 70% |

| Cyclization | This compound | 65% |

| Functional Group Modification | This compound | 75% |

Biochemical Applications

Overview

The compound is being investigated for its potential in biochemical applications, particularly in designing enzyme inhibitors that could lead to breakthroughs in treating various diseases.

Case Studies

Research has highlighted the compound's ability to selectively inhibit certain enzymes involved in metabolic pathways related to cancer and diabetes, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of N-Propyltetrahydro-2H-pyran-4-amine is not well-documented. its amine group suggests that it may interact with biological targets through hydrogen bonding, ionic interactions, or other non-covalent interactions. The tetrahydropyran ring may also contribute to its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

N-Propyltetrahydro-2H-pyran-4-amine can be compared to other similar compounds, such as:

Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents.

Amines: Compounds with similar amine groups but different ring structures or substituents.

The uniqueness of this compound lies in its specific combination of a tetrahydropyran ring with a propyl group and an amine group at the 4-position, which may confer unique chemical and biological properties .

Biologische Aktivität

N-Propyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula CHNO and a molecular weight of 143.23 g/mol. Its unique structure, characterized by a tetrahydropyran ring and an amine group, suggests potential biological activities that warrant detailed exploration.

The synthesis of this compound typically involves the formation of the tetrahydropyran ring through reactions of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate, yielding high stereoselectivity and yield. This compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may lead to diverse derivatives with potentially enhanced biological properties.

The biological activity of this compound is not extensively documented; however, its amine group suggests interactions with biological targets via hydrogen bonding and ionic interactions. The tetrahydropyran ring may enhance its binding affinity to specific receptors or enzymes, potentially influencing various biochemical pathways.

Antiallergic and Anti-inflammatory Properties

Recent studies have indicated that compounds structurally related to this compound may exhibit significant antiallergic and anti-inflammatory properties. For instance, derivatives that act as H4 receptor antagonists have shown promise in treating conditions such as allergic rhinitis and asthma by inhibiting the migration of inflammatory cells like eosinophils and mast cells . This mechanism is crucial for managing allergic responses and inflammation.

Anticancer Potential

While direct studies on this compound are sparse, its structural analogs have been explored for anticancer activities. For example, compounds with similar heterocyclic structures have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3β (GSK-3β), which is implicated in the hyperphosphorylation of tau proteins in Alzheimer's disease . The inhibition of such targets could suggest a potential avenue for further research into the anticancer effects of this compound derivatives.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-propyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXQKMDYCVHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592983 | |

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192811-37-3 | |

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.